7-Bromo-1,10-dihydropyrrolo[2,3-a]carbazole
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-1,10-dihydropyrrolo[2,3-a]carbazole typically involves the following steps:
Formation of the Pyrrolo[2,3-a]carbazole Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the pyrrolo[2,3-a]carbazole core.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups present in the compound.
Substitution: The bromine atom at the 7th position can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of the pyrrolo[2,3-a]carbazole core, which can have different functional groups and properties .
Scientific Research Applications
Chemistry
In chemistry, 7-Bromo-1,10-dihydropyrrolo[2,3-a]carbazole is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways .
Biology
In biological research, this compound is used to study the role of serine/threonine-protein kinase pim-3 in cellular processes. It serves as a tool to investigate the signaling pathways and molecular mechanisms regulated by this kinase .
Medicine
In medicine, this compound has potential therapeutic applications as an inhibitor of serine/threonine-protein kinase pim-3. It is being explored for its potential to treat various diseases, including cancer .
Industry
In the industrial sector, this compound is used in the development of new materials and chemical processes. Its unique properties make it valuable for various applications, including catalysis and material science .
Mechanism of Action
The compound exerts its effects by inhibiting the activity of serine/threonine-protein kinase pim-3. This kinase is involved in the regulation of cell growth, survival, and proliferation. By inhibiting this kinase, the compound can modulate various cellular processes and pathways, leading to potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 7-(2,4-Difluorophenyl)-1,10-dihydropyrrolo[2,3-a]carbazole-3-carbaldehyde
- 1,10-Dihydropyrrolo[2,3-a]carbazole-3-carbaldehyde
- Pyrazol-4-yl-heterocyclyl-carboxamide compounds
Uniqueness
7-Bromo-1,10-dihydropyrrolo[2,3-a]carbazole is unique due to its specific bromination at the 7th position, which imparts distinct chemical and biological properties. This modification enhances its potency as an inhibitor of serine/threonine-protein kinase pim-3, making it a valuable compound for research and therapeutic applications .
Properties
Molecular Formula |
C14H9BrN2 |
---|---|
Molecular Weight |
285.14 g/mol |
IUPAC Name |
7-bromo-1,10-dihydropyrrolo[2,3-a]carbazole |
InChI |
InChI=1S/C14H9BrN2/c15-9-2-4-12-11(7-9)10-3-1-8-5-6-16-13(8)14(10)17-12/h1-7,16-17H |
InChI Key |
JRPUZUBQJFQSQO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C3=C1C=CN3)NC4=C2C=C(C=C4)Br |
Origin of Product |
United States |
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